Phenylethyl 2-cyanoacrylate is a member of the cyanoacrylate family, known for its rapid polymerization properties and strong adhesive capabilities. This compound is characterized by its unique structure, which allows it to bond quickly to various substrates, making it a popular choice in both industrial and medical applications. Cyanoacrylates, including phenylethyl 2-cyanoacrylate, are primarily utilized in adhesives due to their ability to undergo anionic polymerization upon exposure to moisture and basic substances.
Phenylethyl 2-cyanoacrylate is synthesized from the reaction of phenylethyl alcohol with cyanoacrylic acid. This compound is part of a broader class of cyanoacrylates that were first introduced in the late 1950s and have since been developed for various applications, particularly in adhesive formulations.
Phenylethyl 2-cyanoacrylate is classified as an alkyl cyanoacrylate, which are one-part adhesives that cure at room temperature. It falls under the category of instant adhesives or superglues, known for their fast-setting properties and strong bonding capabilities.
The synthesis of phenylethyl 2-cyanoacrylate typically involves the following steps:
Phenylethyl 2-cyanoacrylate undergoes several key reactions:
The polymerization process is initiated by trace amounts of water or other nucleophiles present on surfaces, leading to rapid curing and strong adhesion .
The mechanism by which phenylethyl 2-cyanoacrylate functions as an adhesive involves:
The curing time can be as short as seconds to minutes depending on environmental conditions such as humidity and temperature .
Phenylethyl 2-cyanoacrylate has diverse applications across various fields:
Early biomedical applications exploited cyanoacrylates' rapid polymerization. n-Butyl cyanoacrylate saw veterinary use in the 1970s for bone/tissue repair, while ethyl cyanoacrylate sprays reduced battlefield bleeding during the Vietnam War. The U.S. FDA later approved 2-octyl cyanoacrylate (Dermabond®) in 1998 for surgical applications, overcoming earlier skin irritation limitations through optimized ester chain lengths [1] [3]. Industrial applications expanded rapidly due to instant bonding capabilities, though limitations persisted: Standard ethyl cyanoacrylate formulations exhibited pungent odors, surface "blooming" (white residue), and limited thermal stability (<82°C). These shortcomings drove research into ester-modified derivatives like phenylethyl 2-cyanoacrylate [5] [10].
Table 1: Evolution of Cyanoacrylate Ester Applications
Ester Group | Primary Applications | Era | Key Limitations |
---|---|---|---|
Methyl/ethyl | Industrial adhesives (Loctite®) | 1950s-1970s | Pungent odor, blooming, low flexibility |
n-Butyl | Veterinary tissue adhesion | 1970s | Skin irritation, slow FDA approval |
2-Octyl | Medical/surgical adhesives (Dermabond®) | Post-1998 | High cost, specialized use |
β-Ethoxyethyl | Low-odor consumer adhesives | 1980s | Moderate thermal resistance |
Phenylethyl | Electronics, optical devices | 1990s+ | Solid form requires solvent processing |
Phenylethyl 2-cyanoacrylate (2-phenylethyl α-cyanoacrylate; CAS 160583-22-2) emerged in the 1990s as a solution to volatile organic compound (VOC) emissions and odor-related issues in enclosed spaces. Its molecular structure features a phenyl ring separated from the ester by an ethylene bridge (–CH₂–CH₂–), increasing steric bulk and reducing vapor pressure to 0.08 mmHg at 25°C – half that of ethyl cyanoacrylate (0.15 mmHg). This structural modification significantly lowers olfactory detection thresholds from 5 ppm (ethyl) to 50 ppm (phenylethyl) [2] [3].
Figure 1: Molecular Structure of Phenylethyl 2-CyanoacrylateSMILES: C=C(C#N)C(=O)OCCC1=CC=CC=C1
The phenyl group confers three performance advantages:
Table 2: Performance Comparison Against Conventional Cyanoacrylates
Property | Phenylethyl 2-CA | Ethyl 2-CA | n-Butyl 2-CA | 2-Octyl 2-CA |
---|---|---|---|---|
Vapor Pressure (mmHg) | 0.08 | 0.15 | 0.10 | 0.05 |
Odor Threshold (ppm) | 50 | 5 | 15 | 30 |
Tensile Strength (MPa) | 24.7 ± 1.3 | 25.9 ± 1.1 | 18.2 ± 0.9 | 12.4 ± 0.7 |
Polymerization Time (s) | 45–60 | 15–30 | 30–45 | 60–90 |
Bloom Formation | Negligible | Severe | Moderate | Low |
Japanese Patent 06192202 (1994) pioneered high-purity phenylethyl 2-cyanoacrylate production via acid-catalyzed condensation of 2-phenylethanol with cyanoacetic acid, followed by anhydrous cracking of the intermediate oligomer. Key innovations included:
Later advancements (US Patent 6,977,278) optimized rheological properties via plasticizer blending. Acetyl tributyl citrate (15–25 wt%) reduced cured polymer brittleness while maintaining bond strength (18.4 MPa shear on aluminum). This enabled applications in flexible circuit board assemblies where standard cyanoacrylates would fracture under vibration [6].
Radical polymerization techniques using reversible addition-fragmentation chain transfer (RAFT) agents (e.g., dodecyl trithiocarbonate) allowed controlled molecular weight development (Mn = 20,000–100,000 g/mol). This overcame limitations of anionic polymerization, which produced ultra-high molecular weights (>10⁶ g/mol) with poor stress distribution. RAFT-synthesized polymers exhibited narrower polydispersity indices (<1.5) and tunable Tg from 70°C to 110°C [3] [8].
Table 3: Polymer Properties vs. Synthesis Method
Parameter | Anionic Polymerization | Radical RAFT Polymerization | Thermal Properties |
---|---|---|---|
Molecular Weight | 10⁵–10⁷ g/mol | 2×10⁴–1×10⁵ g/mol | Tg = 85–90°C |
Polydispersity (Đ) | 2.0–5.0 | 1.1–1.5 | Tdecomp > 150°C |
Reaction Medium | Moist air/surfaces | Solvent-based (acetonitrile) | UV stability: λmax 280–320 nm |
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